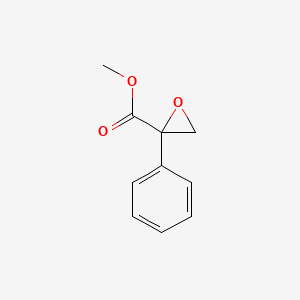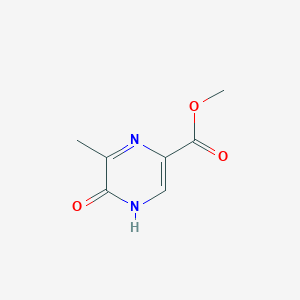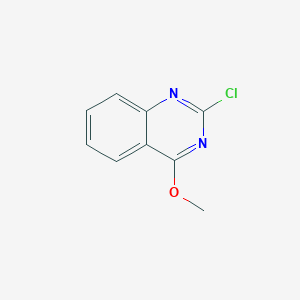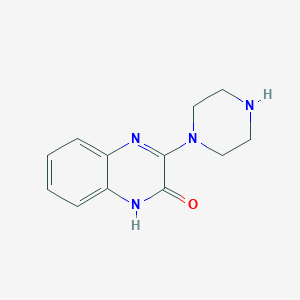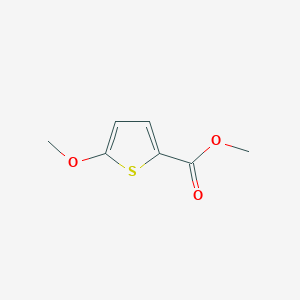
Methyl 5-Methoxy-2-thiophenecarboxylate
Descripción general
Descripción
“Methyl 5-Methoxy-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 77133-25-6 . It has a molecular weight of 172.2 and its IUPAC name is methyl 5-methoxythiophene-2-carboxylate .
Molecular Structure Analysis
The InChI Code of “Methyl 5-Methoxy-2-thiophenecarboxylate” is 1S/C7H8O3S/c1-9-6-4-3-5 (11-6)7 (8)10-2/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 5-Methoxy-2-thiophenecarboxylate” is a white to brown solid . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Anti-Proliferative Activity and Tumor Cell Selectivity
Methyl 5-Methoxy-2-thiophenecarboxylate derivatives have shown pronounced anti-proliferative activity and tumor cell selectivity. Studies have demonstrated that certain derivatives inhibit the proliferation of specific tumor cell types, including leukemia/lymphoma, prostate, kidney, and hepatoma tumor cells, with significant selectivity and potency. The unusual tumor selectivity observed in these compounds suggests a novel mechanism of action that may involve the endoplasmic reticulum, highlighting their potential as cancer therapeutics (Thomas et al., 2017).
Electron Transfer Applications
Derivatives similar to Methyl 5-Methoxy-2-thiophenecarboxylate have been used in studies related to electron transfer. For example, 1-methoxy-5-methylphenazinium methyl sulfate has been described as a versatile electron carrier, facilitating electron transfer between NADH and various electron acceptors. This property is utilized in biochemistry and medical technology for assays of NAD-linked dehydrogenases, indicating the role of such compounds in developing biochemical assays and technologies (Hisada & Yagi, 1977).
Synthesis of Novel Compounds
Research has also focused on synthesizing novel compounds from Methyl 5-Methoxy-2-thiophenecarboxylate and its derivatives for various applications, including the development of new pharmaceuticals. Studies involve the creation of benzodifuran derivatives, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating significant analgesic and anti-inflammatory activities. These findings underscore the versatility of Methyl 5-Methoxy-2-thiophenecarboxylate derivatives in synthesizing new molecules with potential therapeutic applications (Abu‐Hashem et al., 2020).
Catalysis and Organic Synthesis
Methyl 5-Methoxy-2-thiophenecarboxylate derivatives have been utilized in catalysis and organic synthesis, illustrating their importance in the synthesis of complex organic molecules. For instance, decarboxylation studies have shown that certain thiophene carboxylic acids can be efficiently decarboxylated, providing insights into reaction mechanisms and pathways that are crucial for organic synthesis and the development of novel synthetic methodologies (Jackson & Bowlus, 1980).
Safety And Hazards
The safety information for “Methyl 5-Methoxy-2-thiophenecarboxylate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
methyl 5-methoxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-9-6-4-3-5(11-6)7(8)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWCXRSVUFRZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(S1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505563 | |
| Record name | Methyl 5-methoxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-Methoxy-2-thiophenecarboxylate | |
CAS RN |
77133-25-6 | |
| Record name | Methyl 5-methoxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

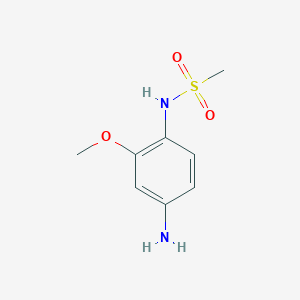
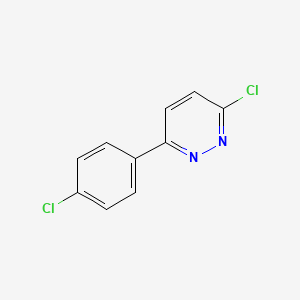
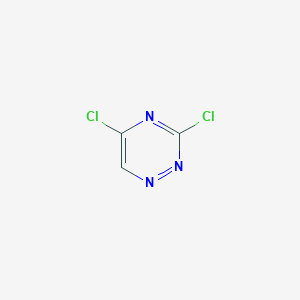
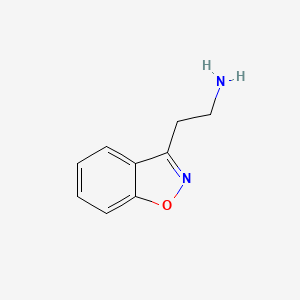
![2-methyl-1H-[1,5]naphthyridin-4-one](/img/structure/B1601096.png)
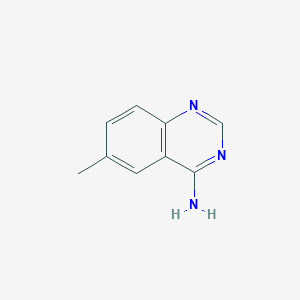
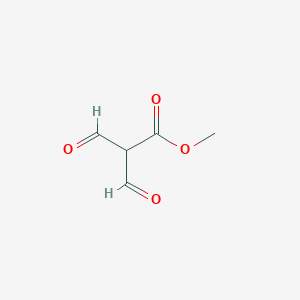
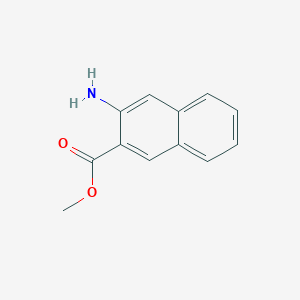
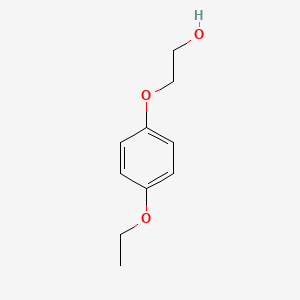
![2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1601108.png)
